molecular formula C18H18N3O3PS B3029101 Tris(4-aminophenyl) thiophosphate CAS No. 52664-35-4

Tris(4-aminophenyl) thiophosphate

Cat. No. B3029101
CAS RN: 52664-35-4
M. Wt: 387.4 g/mol
InChI Key: MBUAAMOJATXYKR-UHFFFAOYSA-N
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Description

Tris(4-aminophenyl) thiophosphate is a multifunctional monomer . It provides inherent flame retardancy due to the presence of P, N, and S elements . It is designed for use in PU applications .


Physical And Chemical Properties Analysis

Tris(4-aminophenyl) thiophosphate has a melting point of 156℃ . Its boiling point is predicted to be 597.9±60.0 °C . The density is 1.421 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tris(4-aminophenyl)thiophosphate (TPTA) has been synthesized from p-acetamindo phenol and phosphorus thiochloride, leading to the formation of Tris(4-maleoylaminophenyl)thiophosphate (TPTM). This synthesis involved processes like esterification and hydrolysis, and the structure of TPTM and key intermediates were confirmed using IR, MS, and NMR spectra (Wang Feng-yun, 2010).
  • Another study focused on the catalytic synthesis of TPTA and its analogues using triethylamine and pyridine as acid binding agents. The study explored the optimization of reaction conditions and the effective improvement of TPTA yield, characterizing the structure of the products by various spectroscopic methods (Wang Feng-yun, 2011).

Compatibility with Energetic Materials

  • The compatibility of Tris(4-isocyanatophenyl) thiophosphate (TPTI) with various energetic materials was examined using pressure differential scanning calorimetry (PDSC). The study found that TPTI is compatible with several energetic materials such as 2-NPBA, C2, CL-20, DINA, HMX, FOX-7, FOX-7K, and RDX, indicating potential applications in the field of energetic materials and propellants (Fan Minghui, 2010).

Enhancing Battery Performance

  • Tris(2-(thiophen-2-yl) ethyl) phosphate, a derivative, was found to synergistically enhance the electronic and ionic conductivities of cathode electrolyte interphase in high-voltage lithium-ion batteries. This compound optimizes the performance of batteries by increasing their thermal stability and improving discharge capacity, indicating its potential application in enhancing battery technologies (Xin Liang et al., 2019).

Tribological Properties in Lubrication

  • Tris(4-methoxythphenyl) phosphate, another related compound, was investigated as a safety electrolyte additive for lithium-ion batteries. It was found to enhance the thermal stability of the batteries and provide overcharge protection, indicating its potential use in improving the safety and performance of lithium-ion batteries (Jinkui Feng et al., 2008).

Photopolymerization and Electrochromic Devices

  • Star-shaped Tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations. Their use in combination with other components leads to excellent photoinitiating abilities for polymerization under various lighting conditions, suggesting applications in photopolymerization processes (Jing Zhang et al., 2015).
  • A star-shaped molecule containing triphenylamine core and thiophene arms was synthesized and used in electrochromic devices (ECDs). The resulting polymer film exhibited color changes under different potentials and demonstrated good optical contrast and response time, suggesting applications in the development of ECDs (Xinfeng Cheng et al., 2012).

Safety And Hazards

The safety data sheet of Tris(4-aminophenyl) thiophosphate suggests avoiding breathing mist, gas, or vapours. It also advises against contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

properties

IUPAC Name

4-bis(4-aminophenoxy)phosphinothioyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N3O3PS/c19-13-1-7-16(8-2-13)22-25(26,23-17-9-3-14(20)4-10-17)24-18-11-5-15(21)6-12-18/h1-12H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUAAMOJATXYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OP(=S)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N3O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967095
Record name O,O,O-Tris(4-aminophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-aminophenyl) thiophosphate

CAS RN

52664-35-4
Record name Phenol, 4-amino-, 1,1′,1′′-phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52664-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(4-aminophenyl) thiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052664354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O-Tris(4-aminophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-aminophenyl) thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YA Chen, SJ Chen, LY Lee, RH Lai, CM Yeh, CA Chiu… - Nano Energy, 2023 - Elsevier
The development of highly capable soft electronic devices with exceptional attributes, including ultra-stretchability, robustness, and swift self-healing, is of great significance. However, …
Number of citations: 2 www.sciencedirect.com
E Zvinavashe, T Du, T Griff, HHJ van den Berg… - Chemosphere, 2009 - Elsevier
Within the REACH regulatory framework in the EU, quantitative structure-activity relationships (QSAR) models are expected to help reduce the number of animals used for experimental …
Number of citations: 72 www.sciencedirect.com
S Möhle, S Herold, F Richter, H Nefzger… - …, 2017 - Wiley Online Library
The twofold electrochemical amination reaction of polycyclic arenes, such as naphthalene (4), via Zincke intermediates is demonstrated for the first time. The installation of nitrogen …
YH Zhang, XT Zhu, QP Zhang - Speciality Petrochemicals, 2009
Number of citations: 3
Y Chen, W Lei, M Xia, Z Zhou… - CHINA …, 2005 - SHANGHAI RESEARCH INSTITUTE …
Number of citations: 0
HHJ van den Berg - The potential of computer-based quantitative … - search.proquest.com
Within the REACH regulatory framework in the EU, quantitative structure-activity relationships (QSAR) models are expected to help reduce the number of animals used for experimental …
Number of citations: 4 search.proquest.com
董欢欢, 徐士超, 王婧, 张红梅… - … & Industry of Forest …, 2019 - search.ebscohost.com
胺, 采用单因素和正交试验考察了不同条件对反应的影响. 酸催化消去反应的最佳反应条件为: 20 mmol 对烷二乙酰胺, 35 mL 质量分数12. 5% H2 SO4 (24 mmol) 溶液, 反应时间8 h, N-乙酰基-…
Number of citations: 1 search.ebscohost.com

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